molecular formula C4HCl2N3O2 B015318 2,4-Dichloro-5-nitropyrimidine CAS No. 49845-33-2

2,4-Dichloro-5-nitropyrimidine

Cat. No. B015318
CAS RN: 49845-33-2
M. Wt: 193.97 g/mol
InChI Key: INUSQTPGSHFGHM-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-nitropyrimidine is an important chemical intermediate used in the synthesis of various compounds. Its utility includes being a building block for complex molecules like olomoucine and other highly substituted purines, as well as in the preparation of nitropyrimidines as inactivators of DNA repairing proteins (Hammarström et al., 2002); (Lopez et al., 2009).

Synthesis Analysis

The synthesis of 2,4-Dichloro-5-nitropyrimidine involves complex chemical reactions. For example, 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine, a related compound, has been synthesized through a nine-step process and used in solid-phase synthesis (Hammarström et al., 2002).

Molecular Structure Analysis

The molecular and electronic structures of derivatives of 2,4-Dichloro-5-nitropyrimidine exhibit interesting features like charge-assisted hydrogen bonding and polarized molecular-electronic structures. These structures lead to a variety of intermolecular interactions, including hydrogen bonds (Quesada et al., 2004).

Chemical Reactions and Properties

2,4-Dichloro-5-nitropyrimidine undergoes various chemical reactions, leading to the formation of different derivatives. For instance, its reaction with sodium dialkyldithiocarbamates forms 4-dialkyldithiocarbamoyl derivatives. These derivatives can transform into disulfides at the pyrimidine ring's position 5 (Makarov et al., 1994).

Physical Properties Analysis

The crystal structures of 2-amino-5-nitropyrimidine, a derivative, reveal extensive networks of hydrogen bonds and short interlayer distances. These structures also demonstrate the limitations and potential of predicting crystal structures and polymorphism (Aakeröy et al., 1998).

Chemical Properties Analysis

The vibrational spectra and UV-vis spectral analysis of 2,4-Dichloro-5-nitropyrimidine provide insights into its chemical properties. Theoretical calculations on its structure, including HOMO-LUMO energy gap, elucidate charge transfer interactions within the molecule (Arivazhagan & Anitha Rexalin, 2013).

Scientific Research Applications

Application in the Synthesis of Diaminopurines

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2,4-Dichloro-5-nitropyrimidine is used as an intermediate in the solid-phase synthesis of diaminopurines . Diaminopurines are a type of purine analog that have applications in the development of pharmaceuticals and agrochemicals .

Use as a Pharmaceutical Intermediate

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : 2,4-Dichloro-5-nitropyrimidine is used as an intermediate in the synthesis of various pharmaceutical compounds .

Use in the Synthesis of Heterocyclic Compounds

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 2,4-Dichloro-5-nitropyrimidine is used as an intermediate in the synthesis of various heterocyclic compounds .

Safety And Hazards

When handling 2,4-Dichloro-5-nitropyrimidine, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation8910.


Future Directions

The future directions of 2,4-Dichloro-5-nitropyrimidine are not explicitly mentioned in the search results. However, given its role as an intermediate in the synthesis of diaminopurines12, it may continue to be important in related chemical syntheses.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

2,4-dichloro-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2N3O2/c5-3-2(9(10)11)1-7-4(6)8-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUSQTPGSHFGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334595
Record name 2,4-Dichloro-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-nitropyrimidine

CAS RN

49845-33-2
Record name 2,4-Dichloro-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-nitropyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
227
Citations
EC Taylor, MJ Thompson - The Journal of Organic Chemistry, 1961 - ACS Publications
(1) This work was supported by a research grant (CY-2551) to Princeton University from the National Cancer Institute, National Institutes of Health, Public Health Service. substituent. 4 …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
K Kondo, C Komamura, M Murakami… - Synthetic …, 1985 - Taylor & Francis
It has been reported that cyanuric chloride can be used as both dehydrating and desulfhydrating reagents for the synthesis of carbodiimides 1 ), lactones 2 ), isonitriles 3 ), acid halides 4…
M Arivazhagan, DA Rexalin - Spectrochimica Acta Part A: Molecular and …, 2013 - Elsevier
The FT-IR and FT-Raman vibrational spectra of 2,4-dichloro-5-nitropyrimidine (DCNP) and 4-methyl-2-(methylthio)pyrimidine (MTP) have been recorded in the range 4000–400 and …
RGW Spickett, GM Timmis - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… When 2 : 4-dichloro-5-nitropyrimidine was treated in boiling methanol with 4 mols. of 2-aminopyridine the quaternary salt (111; R1 = R2 = R3 = H) was precipitated initially but on …
Number of citations: 4 0-pubs-rsc-org.brum.beds.ac.uk
RK Robins, KL Dille… - The Journal of Organic …, 1954 - ACS Publications
Interest in a source of chloropurines led this laboratory to apply chlorination procedures to the purinones in the presence of tertiary amines; however, dialkylamine substituted purines …
Number of citations: 27 0-pubs-acs-org.brum.beds.ac.uk
N Whittaker, TSG Jones - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… Removal of the ether and distillation of the residue gave 2 : 4-dichloro-5-nitropyrimidine which, when redistilled, was a pale yellow oil (23.0 g., 72%), bp 138139'114 mm., mp 29-30". …
Number of citations: 67 0-pubs-rsc-org.brum.beds.ac.uk
T Takahashi, T Naito, S Inoue - Chemical and Pharmaceutical …, 1958 - jstage.jst.go.jp
The reaction of 2-chloro-4-thiocyano-5-nitropyrimidine with alcohol, sodium alkoxide, or sodium ethanethioxide was studied, and 5-nitrouracil, 2-ethoxy-4-mercapto-5-nitro-pyrimidine (IV…
Number of citations: 14 www.jstage.jst.go.jp
DJ Brown - Journal of Applied Chemistry, 1954 - Wiley Online Library
… Methylamine in ethanol (22%; 8 mi.) was added with stirring over 10 minutes, to 2 : 4dichloro-5-nitropyrimidine (1.9 9.) in methanol at 10". (A similar result was obtained with water or …
高橋酉蔵, 内藤多喜夫, 井上昭二 - Chemical and Pharmaceutical …, 1958 - jlc.jst.go.jp
The reaction of 2-chloro-4-thiocyano-5-nitropyrimidine with alcohol, sodium alkoxide, or sodium ethanethioxide was studied, and 5-nitrouracil, 2-ethoxy-4-mercapto-5-nitro-pyrimidine (IV…
Number of citations: 3 jlc.jst.go.jp
井上昭二 - Chemical and Pharmaceutical Bulletin, 1958 - jlc.jst.go.jp
The reduction product of 2-chloro-4-thiocyano-5-nitropyrimidine (I) was found to be 2-chloro-4-thiocyano-5-aminopyrimidine (II). Reaction of (II) with sodium ethoxide or ethanethioxide …
Number of citations: 3 jlc.jst.go.jp

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